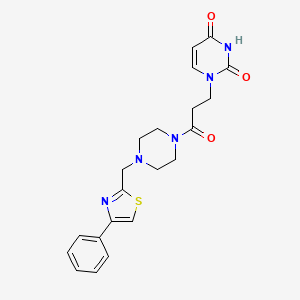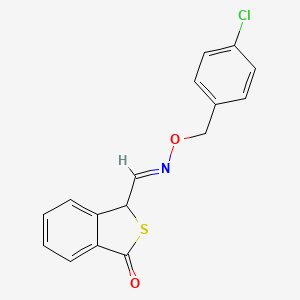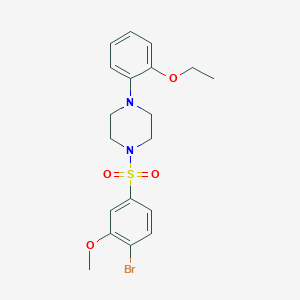![molecular formula C13H8BrN3O2 B2353888 3-[3-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid CAS No. 926240-84-8](/img/structure/B2353888.png)
3-[3-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[3-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazoles are known for their diverse pharmacological effects .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring attached to a bromophenyl group and a cyanopropenoic acid group . The InChI key for this compound is OORPKZGJNPCQLH-RUDMXATFSA-N .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis : The research by Kumarasinghe et al. (2009) explored the synthesis and crystal structure of related compounds. It highlighted the importance of single-crystal X-ray analysis for unambiguous structure determination of these compounds, underscoring their complex nature and the need for precise characterization techniques in research (Kumarasinghe, Hruby, & Nichol, 2009).
Biomedical Applications and Docking Studies : Ryzhkova et al. (2020) investigated the electrochemically induced transformation of similar compounds, noting their promise for various biomedical applications, particularly in regulating inflammatory diseases. This was demonstrated through docking studies (Ryzhkova, Ryzhkov, & Elinson, 2020).
Heterocyclic Compound Synthesis : El-Hashash and Rizk (2016) explored the use of similar compounds in synthesizing various heterocyclic compounds, highlighting their role as key starting materials. This study emphasizes the significance of these compounds in creating diverse chemical structures for potential applications in different fields (El-Hashash & Rizk, 2016).
Antibacterial Activity Research : El-Hashash et al. (2015) conducted research on the antibacterial activities of novel heterocyclic compounds derived from similar substances. This indicates the potential of these compounds in developing new antibacterial agents (El-Hashash, Soliman, Bakeer, Mohammed, & Hassan, 2015).
Optical Nonlinearity Studies for Material Applications : Chandrakantha et al. (2013) synthesized a series of N-substituted pyrazole derivatives and studied their optical nonlinearity, suggesting potential applications in optical limiting (Chandrakantha, Isloor, Sridharan, Philip, Shetty, & Padaki, 2013).
Dye-Sensitized Solar Cell Research : Robson et al. (2013) investigated organic dyes related to this compound for use in dye-sensitized solar cells, demonstrating the potential of these compounds in renewable energy applications (Robson, Hu, Meyer, & Berlinguette, 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-3-[5-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3O2/c14-11-3-1-2-8(5-11)12-10(7-16-17-12)4-9(6-15)13(18)19/h1-5,7H,(H,16,17)(H,18,19)/b9-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OORPKZGJNPCQLH-RUDMXATFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=C(C=NN2)C=C(C#N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C2=C(C=NN2)/C=C(\C#N)/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,4-dimethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2353805.png)

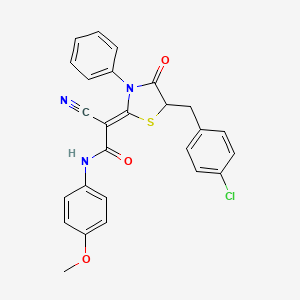

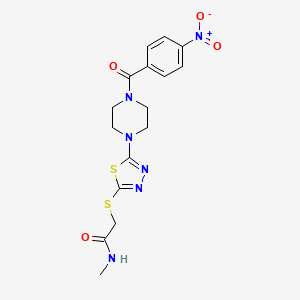
![3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol](/img/structure/B2353813.png)
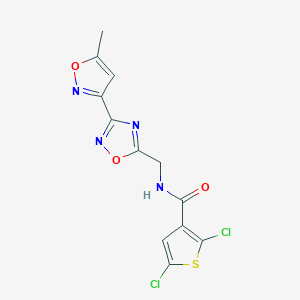
![4-{1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2353815.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2353816.png)
![2-(2-((difluoromethyl)sulfonyl)benzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2353817.png)

